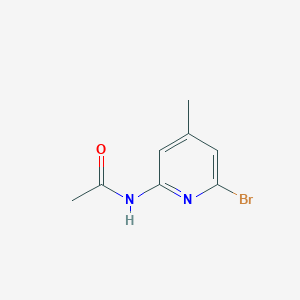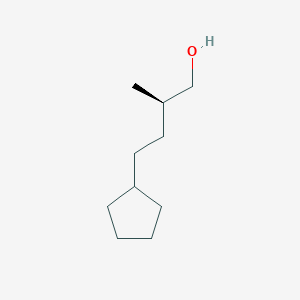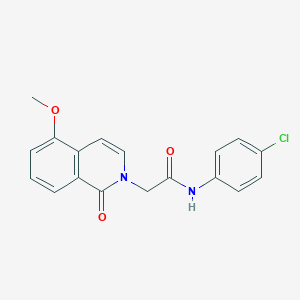
EN300-7478055
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications. Its burstiness allows for varied experiments, making it valuable in drug discovery and chemical synthesis.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is widely used in scientific research due to its unique properties. It is valuable in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Métodos De Preparación
The synthesis of 2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine ring . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their specific substituents and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar core structure and are studied for their potential as CDK2 inhibitors.
The uniqueness of 2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c1-7(2)17-11-9(5-15-17)4-10(6-14-11)16-12(18)8(3)13/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZZLUCQNITRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-methylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2452928.png)
![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2452935.png)
![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)


![2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2452943.png)
